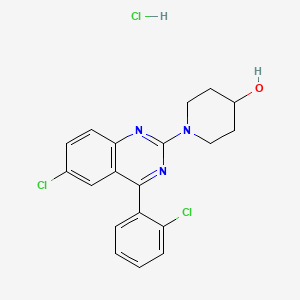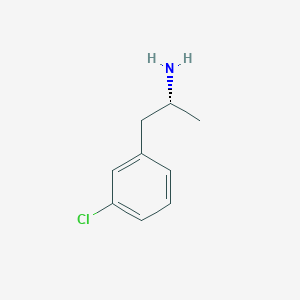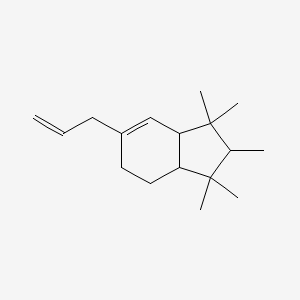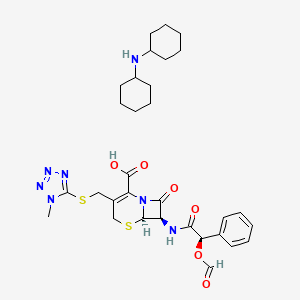
4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinol moiety linked to a quinazoline ring system, both of which are substituted with chlorine atoms. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the quinazoline ring system, followed by the introduction of the piperidinol moiety. Chlorination reactions are then employed to introduce the chlorine atoms at specific positions on the aromatic rings. The final step involves the formation of the monohydrochloride salt, which is achieved by treating the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
科学研究应用
4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the quinazoline ring system allows it to interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-4-piperidinol
- Trifluoromethylpyridines
Uniqueness
Compared to similar compounds, 4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of both piperidinol and quinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
86892-32-2 |
|---|---|
分子式 |
C19H18Cl3N3O |
分子量 |
410.7 g/mol |
IUPAC 名称 |
1-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C19H17Cl2N3O.ClH/c20-12-5-6-17-15(11-12)18(14-3-1-2-4-16(14)21)23-19(22-17)24-9-7-13(25)8-10-24;/h1-6,11,13,25H,7-10H2;1H |
InChI 键 |
STBUEXKJARHVJB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)






